![molecular formula C18H22N2O2S B4017269 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4017269.png)
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-1,3-thiazol-2-ylacetamide
Description
The compound "2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-1,3-thiazol-2-ylacetamide" belongs to a class of chemicals that often exhibit interesting biological activities due to their complex molecular structures. These compounds are synthesized through various chemical reactions, involving intricate processes to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic organic building blocks to achieve the complex structure of the final compound. For example, the synthesis of related compounds has been achieved through reactions involving condensation, cyclization, and the careful introduction of functional groups at specific sites in the molecule (Skladchikov, Suponitskii, & Gataullin, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework (Butcher, Mahan, Nayak, Narayana, & Yathirajan, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of acetamide and pyrazole groups can lead to specific chemical behaviors, such as participating in hydrogen bonding or undergoing nucleophilic substitution reactions. These properties are crucial for understanding the compound's interactions in biological systems or chemical environments (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are key to understanding how the compound can be handled, stored, and applied in various contexts. These characteristics are typically determined through experimental measurement and can vary significantly based on the compound's specific molecular structure (Mahan, Butcher, Nayak, Narayana, & Yathirajan, 2013).
Chemical Properties Analysis
Chemical properties, such as acidity (pKa), reactivity towards other chemical species, and stability under various conditions, are critical for the practical application of the compound. These properties can be assessed through both theoretical calculations and empirical experiments. For instance, studies on similar compounds have focused on their hydrogen bonding capabilities and electrostatic interactions, which are crucial for their biological activity and interaction with other molecules (Lukose, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
properties
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-17(2)13-18(8-10-22-17,14-6-4-3-5-7-14)12-15(21)20-16-19-9-11-23-16/h3-7,9,11H,8,10,12-13H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVCJHMAMBCPCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)NC2=NC=CS2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-4-phenyl-tetrahydro-pyran-4-yl)-N-thiazol-2-yl-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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